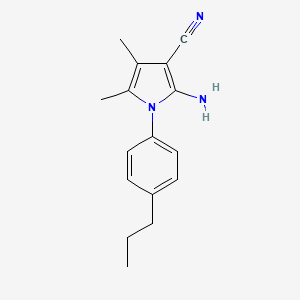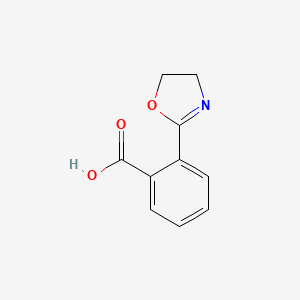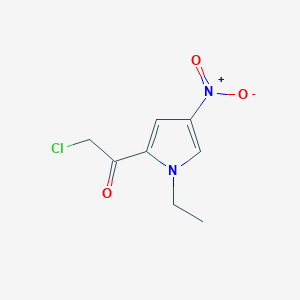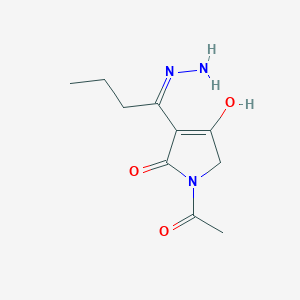
2-Amino-4,5-dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4,5-dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5-dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One possible route could include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Functional Group Introduction: Subsequent steps would involve introducing the amino, methyl, propylphenyl, and carbonitrile groups through various organic reactions such as alkylation, nitration, and reduction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methyl groups.
Reduction: Reduction reactions could target the carbonitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the pyrrole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce primary amines.
Aplicaciones Científicas De Investigación
2-Amino-4,5-dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbonitrile could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Lacks the propylphenyl group.
2-Amino-1-(4-propylphenyl)-1H-pyrrole-3-carbonitrile: Lacks the methyl groups.
4,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbonitrile: Lacks the amino group.
Uniqueness
The presence of all these functional groups in 2-Amino-4,5-dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbonitrile may confer unique chemical properties, such as specific reactivity patterns or biological activity, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C16H19N3 |
|---|---|
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
2-amino-4,5-dimethyl-1-(4-propylphenyl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C16H19N3/c1-4-5-13-6-8-14(9-7-13)19-12(3)11(2)15(10-17)16(19)18/h6-9H,4-5,18H2,1-3H3 |
Clave InChI |
FZJYFGFGFBGTIS-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)N2C(=C(C(=C2N)C#N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline](/img/structure/B12886878.png)
![4-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)benzaldehyde](/img/structure/B12886882.png)

![[2-Methyl-3-(1,2-oxazol-3-yl)phenyl]methanol](/img/structure/B12886896.png)



![4-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B12886920.png)
![1H-Pyrrole, 3-[3-(1,3-dioxolan-2-yl)-1-oxopropyl]-1-(phenylsulfonyl)-](/img/structure/B12886922.png)




